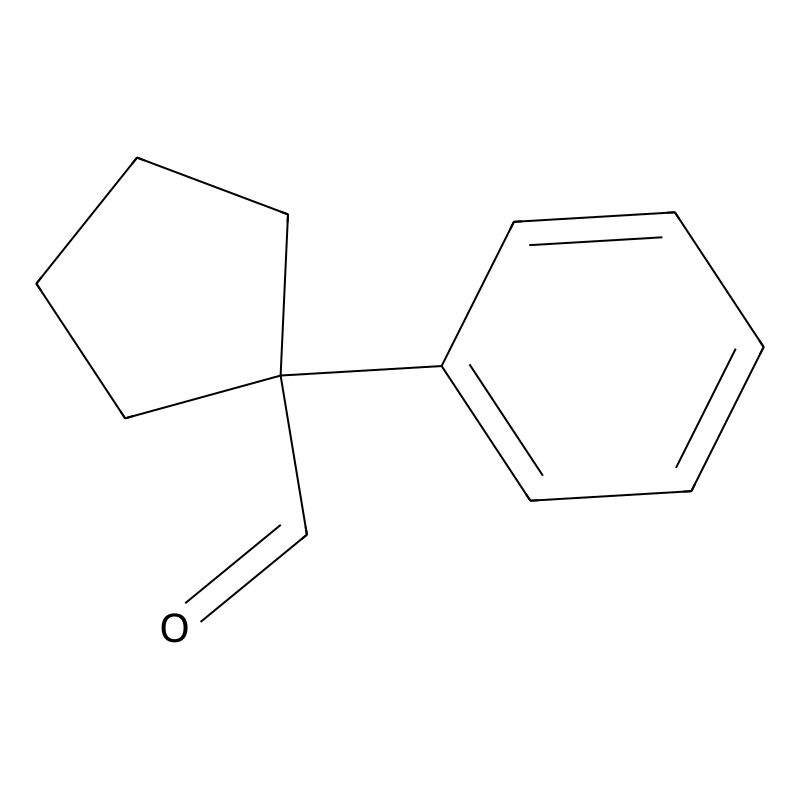1-Phenylcyclopentanecarbaldehyde
Catalog No.
S784942
CAS No.
21573-69-3
M.F
C12H14O
M. Wt
174.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
21573-69-3
Product Name
1-Phenylcyclopentanecarbaldehyde
IUPAC Name
1-phenylcyclopentane-1-carbaldehyde
Molecular Formula
C12H14O
Molecular Weight
174.24 g/mol
InChI
InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2
InChI Key
KZCVVVIPPHGCOH-UHFFFAOYSA-N
SMILES
C1CCC(C1)(C=O)C2=CC=CC=C2
Canonical SMILES
C1CCC(C1)(C=O)C2=CC=CC=C2
1-Phenylcyclopentanecarbaldehyde, also known by the chemical formula C12H14O, is an organic compound with a phenyl group attached to a cyclopentane ring. It is a highly reactive aldehyde that has gained significant attention in the field of organic synthesis and medicinal chemistry due to its unique chemical properties and potential applications.
2.
2.
1-Phenylcyclopentanecarbaldehyde was first synthesized by Akio Yamasaki in 2002 through a copper-catalyzed oxidation reaction of 1-Phenylcyclopentene. Since then, this compound has been extensively studied and utilized for its chemical and biological properties.
3.
3.
1-Phenylcyclopentanecarbaldehyde is a yellow crystalline powder that has a melting point of 44-46°C and a boiling point of 264-266°C. It is soluble in most organic solvents, including ethanol, ether, and chloroform. This compound is highly reactive due to the presence of its aldehyde functional group, making it prone to reacting with nucleophiles and other reactive species.
4.
4.
The synthesis of 1-Phenylcyclopentanecarbaldehyde starts with the oxidation of 1-Phenylcyclopentene using a copper catalyst. The resulting 1-Phenylcyclopentanecarbaldehyde is then purified using various techniques, such as column chromatography and recrystallization. The purity and structure of the synthesized compound are confirmed using techniques such as NMR spectroscopy and high-resolution mass spectrometry.
5. Analytical Methods
Various analytical methods have been utilized to study 1-Phenylcyclopentanecarbaldehyde, such as gas chromatography, liquid chromatography-mass spectrometry, and infrared spectroscopy. These techniques are used to determine the purity and structure of the compound, as well as its reactivity and potential applications.
6. Biological Properties
1-Phenylcyclopentanecarbaldehyde has been shown to exhibit various biological properties, including antitumor, antimicrobial, and anti-inflammatory activities. These properties are believed to stem from the compound's ability to react with enzymes and proteins in the body, leading to changes in cellular function and signaling pathways.
7.
5. Analytical Methods
Various analytical methods have been utilized to study 1-Phenylcyclopentanecarbaldehyde, such as gas chromatography, liquid chromatography-mass spectrometry, and infrared spectroscopy. These techniques are used to determine the purity and structure of the compound, as well as its reactivity and potential applications.
6. Biological Properties
1-Phenylcyclopentanecarbaldehyde has been shown to exhibit various biological properties, including antitumor, antimicrobial, and anti-inflammatory activities. These properties are believed to stem from the compound's ability to react with enzymes and proteins in the body, leading to changes in cellular function and signaling pathways.
7.
The toxicity and safety of 1-Phenylcyclopentanecarbaldehyde have been extensively studied, and it has been shown to have low toxicity and minimal side effects in scientific experiments. However, caution should be taken when handling this compound due to its reactive nature and potential to cause skin irritations and respiratory issues.
8.
8.
1-Phenylcyclopentanecarbaldehyde has numerous applications in scientific experiments, such as in organic synthesis reactions, drug discovery and development, and biological studies. It has been used as a starting material for the synthesis of various biologically active compounds, such as antitumor and antimicrobial agents, as well as a probe for studying enzyme and protein function.
9.
9.
Research on 1-Phenylcyclopentanecarbaldehyde is ongoing, with numerous studies focused on its synthesis and characterization, biological properties, and potential applications. Recent research has shown that this compound may have therapeutic potential in treating various diseases, such as cancer, inflammation, and microbial infections.
10. Future Directions
There are numerous future directions for research on 1-Phenylcyclopentanecarbaldehyde, including:
- Further studies on the biological properties of this compound and its potential as a therapeutic agent in treating various diseases.
- Exploration of new synthetic routes and reactions for the production of 1-Phenylcyclopentanecarbaldehyde and its derivatives.
- Development of new analytical techniques for studying the properties and behavior of 1-Phenylcyclopentanecarbaldehyde in complex biological systems.
- Investigation of the potential environmental impact and toxicity of 1-Phenylcyclopentanecarbaldehyde and its derivatives, particularly in relation to their use in industrial applications.
- Development of new techniques for the controlled release and targeted delivery of 1-Phenylcyclopentanecarbaldehyde in biological systems.
- Examination of the potential use of 1-Phenylcyclopentanecarbaldehyde as a platform for the development of new and novel chemical and biological tools.
10. Future Directions
There are numerous future directions for research on 1-Phenylcyclopentanecarbaldehyde, including:
- Further studies on the biological properties of this compound and its potential as a therapeutic agent in treating various diseases.
- Exploration of new synthetic routes and reactions for the production of 1-Phenylcyclopentanecarbaldehyde and its derivatives.
- Development of new analytical techniques for studying the properties and behavior of 1-Phenylcyclopentanecarbaldehyde in complex biological systems.
- Investigation of the potential environmental impact and toxicity of 1-Phenylcyclopentanecarbaldehyde and its derivatives, particularly in relation to their use in industrial applications.
- Development of new techniques for the controlled release and targeted delivery of 1-Phenylcyclopentanecarbaldehyde in biological systems.
- Examination of the potential use of 1-Phenylcyclopentanecarbaldehyde as a platform for the development of new and novel chemical and biological tools.
XLogP3
2.7
Wikipedia
1-Phenylcyclopentanecarboxaldehyde
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








